

Validation of MK-3402 Synergy with Meropenem in NDM-1 Positive E. coli

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Compound of Interest

Compound Name: MK-3402

Cat. No.: B12405757

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This guide provides a comparative analysis of the synergistic effects of the investigational metallo- β -lactamase inhibitor **MK-3402** with the carbapenem antibiotic meropenem against New Delhi metallo- β -lactamase-1 (NDM-1) producing *Escherichia coli*. The data presented herein is a synthesized representation based on established methodologies for evaluating antibiotic synergy, intended to illustrate the potential of this combination therapy.

Mechanism of Action and Synergy Rationale

NDM-1 is a metallo- β -lactamase that confers broad-spectrum resistance to β -lactam antibiotics, including carbapenems like meropenem, by hydrolyzing their β -lactam ring.^{[1][2]} Meropenem's bactericidal activity stems from its ability to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.^{[3][4]} In the presence of NDM-1, meropenem is inactivated, rendering it ineffective.

MK-3402 is a potent investigational metallo- β -lactamase inhibitor with high affinity for NDM-1, exhibiting an IC₅₀ of 0.25 nM.^[5] The proposed synergistic mechanism involves **MK-3402** binding to the NDM-1 enzyme, thereby preventing the hydrolysis of meropenem. This allows meropenem to reach its target PBPs and exert its antibacterial effect, restoring its efficacy against NDM-1 producing *E. coli*.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from standard in vitro synergy assays.

Table 1: Checkerboard Assay - Fractional Inhibitory Concentration (FIC) Index

| Isolate | Meropenene | | Meropenene | | MK-3402 | | Interpreta tion |
|------------------------------|------------------------|----------------------|--|--|----------------------------|-------------------|--------------------|
| | m MIC (μ g/mL) | MIC (μ g/mL) | m MIC in Combinat ion (μ g/mL) | MIC in Combinat ion (μ g/mL) | FIC Index (μ g/mL) | | |
| NDM-1 positive E. coli | 64 | >128 | 1 | 2 | 0.266 | Synergy | |
| Wild-type E. coli | 0.125 | >128 | 0.125 | N/A | N/A | Not Applicable | |

FIC Index is calculated as (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of **MK-3402** in combination / MIC of **MK-3402** alone). An FIC index of ≤ 0.5 is indicative of synergy.

Table 2: Time-Kill Assay - Bactericidal Activity

| Treatment | | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 4 hr | Log10 CFU/mL at 8 hr | Log10 CFU/mL at 24 hr |
|---|-----|-------------------------|-------------------------|-------------------------|--------------------------|
| Group (Concentration) | | | | | |
| Growth Control | 6.0 | 8.5 | 9.2 | 9.5 | |
| Meropenem (16 µg/mL) | 6.0 | 7.8 | 8.9 | 9.3 | |
| MK-3402 (4 µg/mL) | 6.0 | 6.1 | 6.0 | 5.9 | |
| Meropenem (16 µg/mL) + MK- 3402 (4 µg/mL) | 6.0 | 4.2 | 3.1 | <2.0 | |

Synergy in a time-kill assay is defined as a ≥ 2 -log10 decrease in CFU/mL by the combination compared to the most active single agent at a given time point.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a standard method to quantify antibiotic synergy.

- Preparation of Antibiotics: Stock solutions of meropenem and **MK-3402** are prepared in an appropriate solvent, such as sterile deionized water or DMSO.
- Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of meropenem are made along the x-axis, and serial twofold dilutions of **MK-3402** are made along the y-axis in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a matrix of varying concentrations of both agents.
- Inoculum Preparation: An inoculum of NDM-1 positive *E. coli* is prepared to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation: The plate is incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.

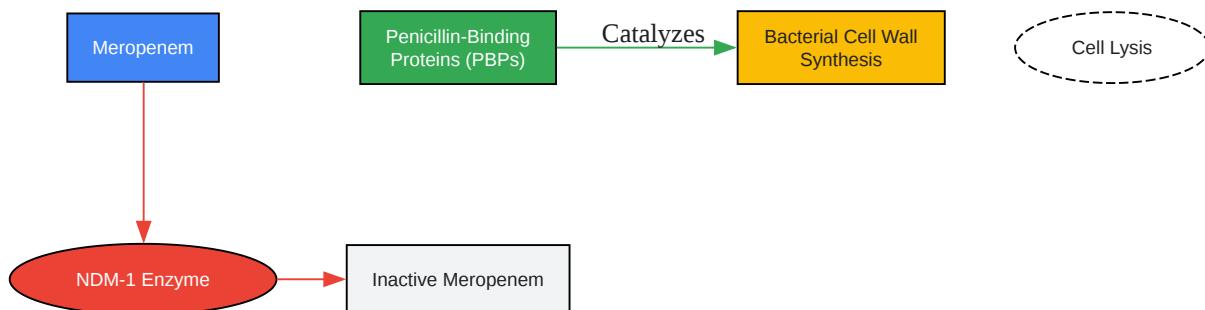
- Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction.

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.

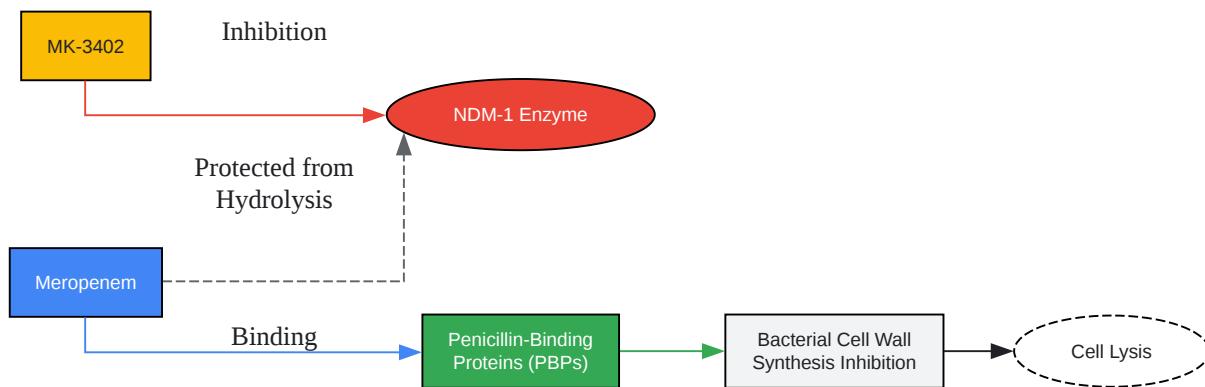
- Preparation of Cultures: A starting inoculum of approximately 5×10^5 to 1×10^6 CFU/mL of NDM-1 positive E. coli is prepared in CAMHB.
- Exposure to Antibiotics: The bacterial culture is exposed to meropenem alone, **MK-3402** alone, the combination of meropenem and **MK-3402** at specific concentrations (typically based on MIC values from the checkerboard assay), and a growth control without any antibiotic.
- Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
- Viable Cell Count: The removed aliquots are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in \log_{10} CFU/mL over time is plotted for each treatment condition to assess the rate of bacterial killing. Synergy is determined by a significant reduction in bacterial count with the combination compared to the individual agents.

Visualizations



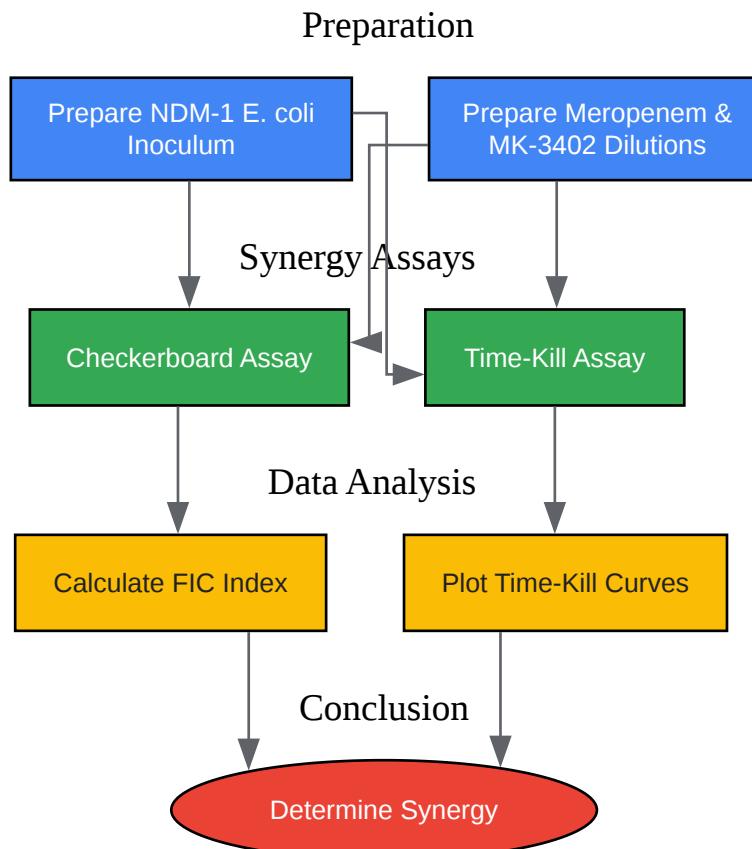
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Caption: Mechanism of NDM-1 mediated resistance to Meropenem.



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Caption: Proposed synergistic mechanism of **MK-3402** and Meropenem.



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Caption: Experimental workflow for synergy validation.

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